beta-Apopicropodophyllin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Apopicropodophyllin: is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of certain plants like Podophyllum peltatum. This compound has garnered attention for its potential as an anticancer agent and radiosensitizer .
Scientific Research Applications
Beta-Apopicropodophyllin has a wide range of scientific research applications, including:
Chemistry:
- Used as a starting material for the synthesis of other complex organic compounds.
- Studied for its unique chemical properties and reactivity .
Biology:
- Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
- Used in studies to understand its interactions with biological macromolecules .
Medicine:
- Explored as a potential anticancer agent due to its ability to induce cell death in cancer cells.
- Studied as a radiosensitizer to enhance the effectiveness of radiation therapy in cancer treatment .
Industry:
- Potential applications in the development of new pharmaceuticals and therapeutic agents.
- Used in research and development for novel drug formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Apopicropodophyllin is synthesized from podophyllotoxin through a series of chemical reactions. The synthesis involves the modification of the podophyllotoxin structure to introduce the desired functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve steps such as oxidation, reduction, and substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves large-scale chemical processes that are optimized for yield and purity. These processes may include the use of specialized equipment and reagents to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Apopicropodophyllin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Mechanism of Action
Beta-Apopicropodophyllin exerts its effects through multiple mechanisms:
Microtubule Inhibition: It inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.
DNA Damage: It induces DNA damage, which triggers the activation of DNA damage response pathways.
Apoptosis Induction: It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
ER Stress: It induces endoplasmic reticulum stress, which contributes to its cytotoxic effects.
Comparison with Similar Compounds
Beta-Apopicropodophyllin is similar to other derivatives of podophyllotoxin, such as:
Podophyllotoxin: The parent compound, known for its anticancer and antiviral properties.
Etoposide: A well-known anticancer drug derived from podophyllotoxin, used in the treatment of various cancers.
Teniposide: Another podophyllotoxin derivative with similar anticancer activity.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its anticancer and radiosensitizing properties. Its ability to induce multiple cellular stress pathways and its potential use in combination with radiation therapy make it a promising candidate for further research and development .
Properties
CAS No. |
477-52-1 |
---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5R)-5-(3,4,5-trimethoxyphenyl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C22H20O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,19H,4,9-10H2,1-3H3/t19-/m1/s1 |
InChI Key |
OPGVEBTYBAOEHZ-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |
477-52-1 | |
Synonyms |
beta-apopicropodophyllin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.